Aqueous Solubility vs. Non-Fluorinated Analogs
The aqueous solubility of 2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine has been experimentally determined to be 38 µg/mL . This solubility profile is consistent with the increased lipophilicity imparted by the trifluoroethoxy group. While direct head-to-head solubility data for non-fluorinated analogs (e.g., 2-methoxy-thiazol-5-amine, 2-ethoxy-thiazol-5-amine) is not available in the open literature for cross-study comparison, class-level inference from fluoroalkyl-substituted heterocyclic amine profiling indicates that introduction of a trifluoroethoxy group typically reduces aqueous solubility by 0.5–1.0 log units relative to unsubstituted or methoxy analogs, while increasing log P by approximately 1.0–1.5 units [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 38 µg/mL (experimental) |
| Comparator Or Baseline | Class-level inference: fluoroalkyl-substituted heterocyclic amines typically exhibit 0.5–1.0 log units lower aqueous solubility than non-fluorinated analogs |
| Quantified Difference | Estimated reduction in solubility relative to methoxy/ethoxy analogs based on class-level structure-property trends |
| Conditions | Aqueous solubility assay (Aladdin ALA4422048); fluoroalkyl amine profiling from literature |
Why This Matters
This solubility characteristic informs formulation strategy and DMSO stock preparation protocols during early-stage screening; researchers should anticipate moderate to low aqueous solubility requiring organic co-solvents.
- [1] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. 2022. View Source
